molecular formula C23H27N5O2S B11386944 N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11386944
M. Wt: 437.6 g/mol
InChI Key: FWQMEHQQUHCYPO-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and yields highly functionalized triazolothiadiazine compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using catalyst-free reactions and room temperature conditions, are often applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolothiadiazine derivatives.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Its unique structure allows for the exploration of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H27N5O2S/c1-5-19-25-26-23-28(19)27-20(16-9-11-17(12-10-16)30-6-2)21(31-23)22(29)24-18-13-14(3)7-8-15(18)4/h7-13,20-21,27H,5-6H2,1-4H3,(H,24,29)

InChI Key

FWQMEHQQUHCYPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)OCC

Origin of Product

United States

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